6-Gingerol
6-Gingerol
Gingerol is a beta-hydroxy ketone that is 5-hydroxydecan-3-one substituted by a 4-hydroxy-3-methoxyphenyl moiety at position 1; believed to inhibit adipogenesis. It is a constituent of fresh ginger. It has a role as an antineoplastic agent and a plant metabolite. It is a beta-hydroxy ketone and a member of guaiacols.
Gingerol is a natural product found in Cuminum cyminum, Aframomum melegueta, and other organisms with data available.
See also: Ginger (part of).
Gingerol is a natural product found in Cuminum cyminum, Aframomum melegueta, and other organisms with data available.
See also: Ginger (part of).
Brand Name:
Vulcanchem
CAS No.:
23513-14-6
VCID:
VC0516346
InChI:
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
SMILES:
CCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O
Molecular Formula:
C17H26O4
Molecular Weight:
294.4 g/mol
6-Gingerol
CAS No.: 23513-14-6
Inhibitors
VCID: VC0516346
Molecular Formula: C17H26O4
Molecular Weight: 294.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Gingerol is a beta-hydroxy ketone that is 5-hydroxydecan-3-one substituted by a 4-hydroxy-3-methoxyphenyl moiety at position 1; believed to inhibit adipogenesis. It is a constituent of fresh ginger. It has a role as an antineoplastic agent and a plant metabolite. It is a beta-hydroxy ketone and a member of guaiacols. Gingerol is a natural product found in Cuminum cyminum, Aframomum melegueta, and other organisms with data available. See also: Ginger (part of). |
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CAS No. | 23513-14-6 |
Product Name | 6-Gingerol |
Molecular Formula | C17H26O4 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one |
Standard InChI | InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 |
Standard InChIKey | NLDDIKRKFXEWBK-AWEZNQCLSA-N |
Isomeric SMILES | CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES | CCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O |
Canonical SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO. |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (6)-gingerol 10-gingerol 6-gingerol gingerol |
Reference | 1: Liu W, Zhou CL, Zhao J, Chen D, Li QH. Optimized microwave-assisted extraction of 6-gingerol from Zingiber officinale Roscoeand evaluation of antioxidant activity in vitro. Acta Sci Pol Technol Aliment. 2014 Apr-Jun;13(2):155-68. PubMed PMID: 24876311. 2: Miao Y, Sun YB, Wang WJ, Zhang ZD, Jiang JD, Li ZH, Hu ZQ. [Inhibition effect of 6-gingerol on hair growth]. Zhonghua Zheng Xing Wai Ke Za Zhi. 2013 Nov;29(6):448-52. Chinese. PubMed PMID: 24624885. 3: Poltronieri J, Becceneri AB, Fuzer AM, Filho JC, Martin AC, Vieira PC, Pouliot N, Cominetti MR. [6]-gingerol as a cancer chemopreventive agent: a review of its activity on different steps of the metastatic process. Mini Rev Med Chem. 2014 Apr;14(4):313-21. PubMed PMID: 24552266. 4: Beltrán LR, Dawid C, Beltrán M, Gisselmann G, Degenhardt K, Mathie K, Hofmann T, Hatt H. The pungent substances piperine, capsaicin, 6-gingerol and polygodial inhibit the human two-pore domain potassium channels TASK-1, TASK-3 and TRESK. Front Pharmacol. 2013 Nov 18;4:141. doi: 10.3389/fphar.2013.00141. eCollection 2013. PubMed PMID: 24302912; PubMed Central PMCID: PMC3831292. 5: Kim SO, Kim MR. [6]-Gingerol Prevents Disassembly of Cell Junctions and Activities of MMPs in Invasive Human Pancreas Cancer Cells through ERK/NF- κ B/Snail Signal Transduction Pathway. Evid Based Complement Alternat Med. 2013;2013:761852. doi: 10.1155/2013/761852. Epub 2013 Sep 24. PubMed PMID: 24204396; PubMed Central PMCID: PMC3800596. 6: Li Y, Tran VH, Koolaji N, Duke C, Roufogalis BD. (S)-[6]-Gingerol enhances glucose uptake in L6 myotubes by activation of AMPK in response to [Ca2+]i. J Pharm Pharm Sci. 2013;16(2):304-12. PubMed PMID: 23958199. 7: Li XH, McGrath KC, Tran VH, Li YM, Mandadi S, Duke CC, Heather AK, Roufogalis BD. Identification of a Calcium Signalling Pathway of S-[6]-Gingerol in HuH-7 Cells. Evid Based Complement Alternat Med. 2013;2013:951758. doi: 10.1155/2013/951758. Epub 2013 Jul 17. PubMed PMID: 23956783; PubMed Central PMCID: PMC3730182. 8: Chen YL, Zhuang XD, Xu ZW, Lu LH, Guo HL, Wu WK, Liao XX. Higenamine Combined with [6]-Gingerol Suppresses Doxorubicin-Triggered Oxidative Stress and Apoptosis in Cardiomyocytes via Upregulation of PI3K/Akt Pathway. Evid Based Complement Alternat Med. 2013;2013:970490. doi: 10.1155/2013/970490. Epub 2013 Jun 5. PubMed PMID: 23861719; PubMed Central PMCID: PMC3687593. 9: Li XH, McGrath KC, Tran VH, Li YM, Duke CC, Roufogalis BD, Heather AK. Attenuation of Proinflammatory Responses by S-[6]-Gingerol via Inhibition of ROS/NF-Kappa B/COX2 Activation in HuH7 Cells. Evid Based Complement Alternat Med. 2013;2013:146142. doi: 10.1155/2013/146142. Epub 2013 Jun 16. PubMed PMID: 23843863; PubMed Central PMCID: PMC3697228. 10: Saha P, Das B, Chaudhuri K. Role of 6-gingerol in reduction of cholera toxin activity in vitro and in vivo. Antimicrob Agents Chemother. 2013 Sep;57(9):4373-80. doi: 10.1128/AAC.00122-13. Epub 2013 Jul 1. PubMed PMID: 23817372; PubMed Central PMCID: PMC3754356. |
PubChem Compound | 442793 |
Last Modified | Aug 15 2023 |
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